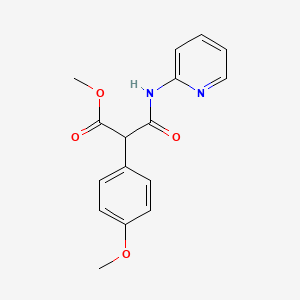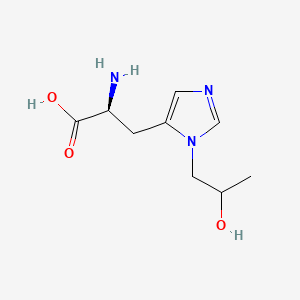
(2S)-2-Amino-3-(3-(2-hydroxypropyl)imidazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid is a complex organic compound that features an amino acid backbone with an imidazole ring substituted with a hydroxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the protection of the amino group, followed by the formation of the imidazole ring and subsequent substitution with a hydroxypropyl group. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone, while substitution reactions can introduce various functional groups to the amino or hydroxy positions.
Applications De Recherche Scientifique
(2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzyme activity. The hydroxypropyl group may enhance solubility and facilitate transport across cell membranes. The amino acid backbone allows for incorporation into peptides and proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but without the hydroxypropyl group.
Proline: Another amino acid with a cyclic structure, but with different functional groups.
Imidazole: The core structure of the compound, which can be substituted with various groups to yield different properties.
Uniqueness
(2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid is unique due to the combination of its amino acid backbone, imidazole ring, and hydroxypropyl substitution
Propriétés
Numéro CAS |
82602-75-3 |
|---|---|
Formule moléculaire |
C9H15N3O3 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[3-(2-hydroxypropyl)imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C9H15N3O3/c1-6(13)4-12-5-11-3-7(12)2-8(10)9(14)15/h3,5-6,8,13H,2,4,10H2,1H3,(H,14,15)/t6?,8-/m0/s1 |
Clé InChI |
GKPWABJGBGSNFW-XDKWHASVSA-N |
SMILES isomérique |
CC(CN1C=NC=C1C[C@@H](C(=O)O)N)O |
SMILES canonique |
CC(CN1C=NC=C1CC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12936123.png)
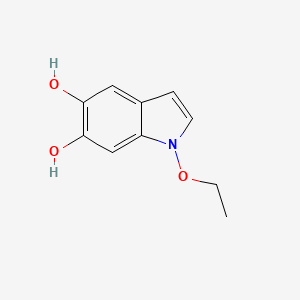
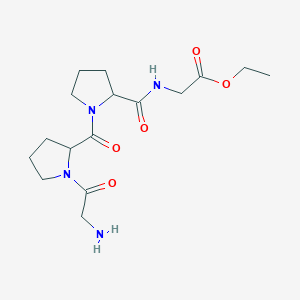
![[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12936133.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}butanamide](/img/structure/B12936139.png)
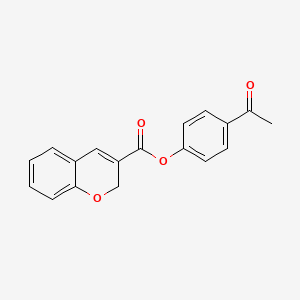
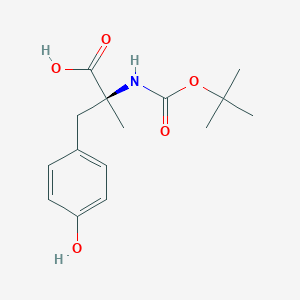
![2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12936154.png)
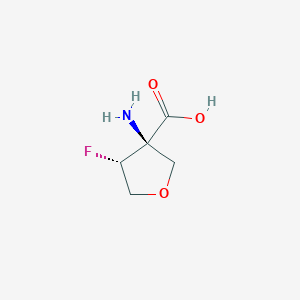
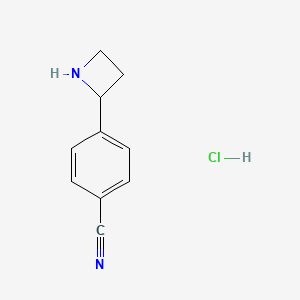
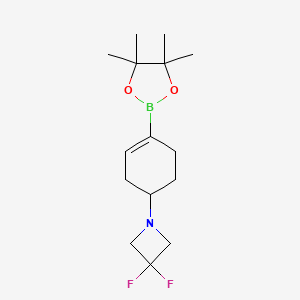
![4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline](/img/structure/B12936174.png)

